6-Chloro-N-(2,6-dichlorophenyl)pyrazine-2-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 6-Chloro-N-(2,6-dichlorophenyl)pyrazine-2-carboxamide involves several steps. One common method includes the reaction of 6-chloropyrazine-2-carboxylic acid with 2,6-dichloroaniline in the presence of a coupling agent such as thionyl chloride . The reaction is typically carried out in a solvent like toluene under reflux conditions for about an hour . Industrial production methods may involve bulk custom synthesis and procurement processes to ensure high purity and yield .
Chemical Reactions Analysis
6-Chloro-N-(2,6-dichlorophenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions, where one or more of its chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-N-(2,6-dichlorophenyl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 6-Chloro-N-(2,6-dichlorophenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
6-Chloro-N-(2,6-dichlorophenyl)pyrazine-2-carboxamide can be compared with other similar compounds, such as:
5-Chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide: Known for its lower lipophilicity.
5-tert-Butyl-6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide: Noted for its higher lipophilicity
Properties
Molecular Formula |
C11H6Cl3N3O |
---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
6-chloro-N-(2,6-dichlorophenyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C11H6Cl3N3O/c12-6-2-1-3-7(13)10(6)17-11(18)8-4-15-5-9(14)16-8/h1-5H,(H,17,18) |
InChI Key |
HGTWYPDVXLQGIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)C2=CN=CC(=N2)Cl)Cl |
Origin of Product |
United States |
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